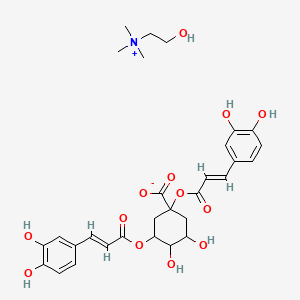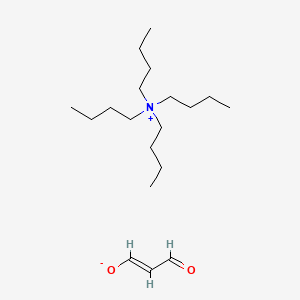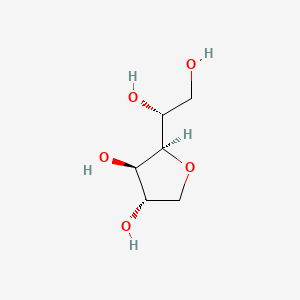
CVFm (Cobra Venom Factor)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobra Venom Factor is a unique protein component found in the venom of many elapid snakes, including species from the genera Naja, Ophiophagus, and Hemachatus . Unlike other venom components, Cobra Venom Factor is not a toxin in the classical sense. Instead, it facilitates the entry of toxic venom components into the bloodstream by inducing complement activation at the site of envenomation . This protein has been extensively studied for its ability to activate the complement system, a crucial part of the immune response .
準備方法
Synthetic Routes and Reaction Conditions: Cobra Venom Factor can be produced recombinantly using both prokaryotic and eukaryotic expression systems. Insect cell expression systems, such as baculovirus-infected Spodoptera frugiperda cells and stably transfected Drosophila melanogaster cells, have been used to generate various forms of pro-Cobra Venom Factor . These systems produce single-chain pro-Cobra Venom Factor resembling pro-C3, a two-chain form resembling C3, and another two-chain form resembling C3b . All these forms exhibit functional activity similar to natural Cobra Venom Factor .
Industrial Production Methods: The industrial production of Cobra Venom Factor involves the recombinant production of functionally active forms. This ensures the availability of an important research reagent for future studies involving complement depletion . The recombinant production methods are invaluable for delineating the structure-function relationship of Cobra Venom Factor and generating human C3 derivatives with Cobra Venom Factor-like functions for therapeutic purposes .
化学反応の分析
Types of Reactions: Cobra Venom Factor primarily undergoes reactions related to complement activation. It forms a complex with factor B in the presence of factor D and magnesium ions, creating a C3/C5 convertase . This convertase cleaves both C3 and C5, leading to the activation of the complement system .
Common Reagents and Conditions: The formation of the C3/C5 convertase requires factor B, factor D, and magnesium ions . These conditions are essential for the activation of the complement system by Cobra Venom Factor .
Major Products Formed: The major products formed from the reactions involving Cobra Venom Factor are the activated complement components C3a, C3b, C5a, and C5b . These components play crucial roles in the immune response, including opsonization, chemotaxis, and cell lysis .
科学的研究の応用
Cobra Venom Factor has been used for over four decades as a research tool to deplete serum complement in animals, helping to delineate the biological functions of the complement system and its role in the pathogenesis of many diseases . It has also been used as an experimental tool to target complement activation . Additionally, Cobra Venom Factor has served as a lead substance for generating human C3 derivatives with Cobra Venom Factor-like functions as experimental therapeutics for complement depletion in diseases with complement pathogenesis .
In the field of medicine, Cobra Venom Factor is used to study the role of complement in host defense, immune response, and disease pathogenesis . It is also employed in the development of new therapeutic strategies for diseases involving complement activation . In biology, Cobra Venom Factor is used to investigate the mechanisms of complement activation and its effects on various biological processes .
作用機序
Cobra Venom Factor exerts its effects by specifically interacting with components of the serum complement system, leading to complement activation . It forms a complex with factor B in the presence of factor D and magnesium ions, creating a highly stable C3/C5 convertase . This convertase cleaves both C3 and C5, leading to the activation of the complement system . The activated complement components, such as C3a and C5a, increase vascular permeability and blood flow, promoting the entry of toxic venom components into the bloodstream .
類似化合物との比較
Cobra Venom Factor is unique in its ability to activate the complement system without being a toxin itself . Similar compounds include other complement-activating proteins found in snake venoms, such as those from the genera Naja, Ophiophagus, and Hemachatus . Cobra Venom Factor is distinguished by its high degree of structural and functional homology to complement component C3 . This homology allows it to form a stable C3/C5 convertase, making it a valuable tool for complement research and therapeutic applications .
特性
CAS番号 |
308067-24-5 |
|---|---|
分子式 |
Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits |
分子量 |
~ 150 kDa |
外観 |
Lyophilized |
純度 |
≥ 95% (HPLC) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)





